molecular formula C14H21NO3S B14839111 N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide

N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14839111
M. Wt: 283.39 g/mol
InChI Key: FPBOHYKPHAKRLU-UHFFFAOYSA-N
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Description

N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-tert-butyl-4-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanesulfonamide group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-(3-tert-butyl-4-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-14(2,3)12-9-10(15-19(4,16)17)5-8-13(12)18-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3

InChI Key

FPBOHYKPHAKRLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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